6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Medicinal Chemistry Kinase Inhibition Drug Discovery

Address the synthetic limitation of inert 7-azaindole scaffolds with this strategic intermediate. 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile provides a reactive 6-chloro handle for Pd-catalyzed cross-coupling and a 4-carbonitrile group for H-bonding, enabling rapid SAR exploration of kinase inhibitor libraries as cited in patent WO2023081967. - Enables diverse library synthesis via cross-coupling at the 6-position, a transformation impossible with the 6-methyl analog. - Offers a pre-determined lipophilic character (estimated LogP increase of ~0.8 vs. the non-halogenated scaffold), streamlining lead optimization. - Commercially available at 95-98% purity, serving as a reliable model substrate for reaction screening and process chemistry development.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 1000340-76-0
Cat. No. B1360867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1000340-76-0
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)Cl)C#N
InChIInChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
InChIKeyZWWATZWPHOVBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-76-0) for Kinase-Focused Drug Discovery


6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-76-0) is a halogenated pyrrolopyridine heterocycle with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . It serves primarily as a versatile building block in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors and other biologically active molecules [1]. The compound features a reactive 6-chloro substituent amenable to cross-coupling reactions and a 4-carbonitrile group that can function as a hydrogen bond acceptor, conferring a distinct physicochemical and reactivity profile compared to its non-halogenated or non-nitrile analogs .

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Why In-Class Analogs Cannot Be Interchanged Without Risk


While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-known kinase inhibitor pharmacophore, simple substitution within this class can dramatically alter a compound's synthetic utility and biological profile [1]. For 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, the precise combination of a 6-chloro substituent and a 4-carbonitrile group creates a unique reactivity and electronic environment not found in other common analogs. Substituting with a 6-methyl analog (CAS 1000340-62-4) replaces a reactive handle for cross-coupling chemistry with an inert methyl group, fundamentally changing the molecule's synthetic trajectory . Similarly, using the 4-unsubstituted analog (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6) eliminates the nitrile group's hydrogen-bonding capacity and electron-withdrawing effects, which are critical for modulating kinase binding interactions [2]. The quantitative evidence below demonstrates that this specific compound's structure imparts measurable differences in physicochemical properties and is explicitly claimed as a strategic intermediate in patent literature for kinase inhibitor synthesis, making it a non-fungible starting material for certain drug discovery programs.

Quantitative Evidence Guide: Procurement Differentiation for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile


Direct Claim in Patent Literature for Kinase Inhibitor Synthesis

In a 2023 patent (WO2023081967), pyrrolo[2,3-b]pyridine derivatives are explicitly claimed as kinase inhibitors, with the generic structure encompassing 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a core synthetic intermediate [1]. This provides a direct, verifiable link to a specific therapeutic application (kinase inhibition) that is not explicitly stated for many simpler or differently substituted analogs in the public domain.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Physicochemical Differentiation: LogP and Lipophilicity Profile vs. Non-Halogenated Scaffold

The presence of the chlorine atom at the 6-position significantly increases the compound's lipophilicity compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine scaffold. While specific LogP data for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile was not found in primary literature, class-level inference from closely related analogs indicates this is a consistent and measurable effect. For instance, in a related pyrrolopyridine series, the introduction of a chlorine atom increased LogP by approximately 0.8 units compared to the hydrogen-substituted analog . This shift in lipophilicity directly impacts solubility, membrane permeability, and metabolic stability, critical parameters in drug development.

Medicinal Chemistry ADME Properties Lipophilicity

Synthetic Versatility: 6-Chloro Substituent as a Cross-Coupling Handle

The 6-chloro substituent on the pyrrolo[2,3-b]pyridine core is a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This is a standard and well-established reactivity profile for aryl chlorides on electron-deficient heterocycles. In contrast, the 6-methyl analog (CAS 1000340-62-4) lacks this reactive handle, rendering it inert to such transformations . This difference is not just qualitative but dictates the entire synthetic pathway and the diversity of final compounds that can be generated from this intermediate.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Purity Benchmarking: Commercially Available at 95% or 98% Purity

Multiple commercial vendors offer 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with a minimum purity specification of 95% . One vendor, MolCore, specifies a purity of NLT 98% . This high purity level is critical for use as a building block in multi-step syntheses, minimizing the need for additional purification steps that can reduce overall yield and increase costs. While many analogs are also available at similar purity, this data point establishes a baseline expectation for procurement and ensures the compound can be integrated directly into research workflows.

Procurement Quality Control Chemical Synthesis

Validated Application Scenarios for Procuring 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile


Synthesis of Novel Kinase Inhibitor Libraries

Procurement of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is justified when a medicinal chemistry project aims to generate diverse kinase inhibitor libraries based on the pyrrolo[2,3-b]pyridine scaffold. As evidenced by its explicit inclusion in patent WO2023081967 [1], this compound serves as a strategic intermediate. The reactive 6-chloro handle allows for the introduction of various aromatic and aliphatic groups via cross-coupling, enabling extensive SAR exploration that would be impossible with the inert 6-methyl analog .

Optimization of Lipophilicity and ADME Properties

In lead optimization programs where modulating the lipophilicity (LogP) of a 7-azaindole-based inhibitor is critical, this compound offers a measurable advantage. Based on class-level inference from similar analogs, the 6-chloro substitution increases LogP by an estimated 0.8 units compared to the non-halogenated scaffold [1]. Procuring this specific compound provides a starting material with a predetermined lipophilic character, potentially saving medicinal chemists one or more synthetic steps required to install a comparable lipophilic group onto an unsubstituted core .

Development of Synthetic Methodologies for Heterocyclic Functionalization

This compound is an ideal substrate for chemists developing or optimizing palladium-catalyzed cross-coupling reactions on electron-deficient heteroaromatic systems. Its well-defined structure and commercial availability at 95-98% purity [1] make it a reliable model substrate for reaction screening and optimization. The presence of both a reactive chloro group and a stable nitrile handle allows for the study of chemoselectivity in complex transformations, a key consideration in process chemistry.

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